Reduced Topological Polar Surface Area (TPSA) vs. L-Alanyl-L-proline Enhances Predicted Membrane Permeability
1-((S)-2-Amino-propionyl)-pyrrolidin-3-one exhibits a TPSA of 63.4 Ų, which is 24.2% lower than the 83.63 Ų TPSA of its closest natural dipeptide comparator L-alanyl-L-proline . This reduction arises from replacement of the proline carboxylic acid (–COOH) with a ketone (–C=O), eliminating one H-bond donor and one H-bond acceptor. The difference of 20.2 Ų exceeds the typical threshold (>20 Ų) considered meaningful for altering passive membrane permeability [1]. The compound's lower LogP (−0.865 vs. +0.047 for L-alanyl-L-proline) further indicates differentiated partitioning behavior, with implications for both oral bioavailability prediction and blood-brain barrier penetration models .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and LogP |
|---|---|
| Target Compound Data | TPSA = 63.4 Ų; LogP = −0.865; H-bond donors = 1; H-bond acceptors = 3; rotatable bonds = 1; MW = 156.18 g/mol |
| Comparator Or Baseline | L-Alanyl-L-proline (CAS 13485-59-1): TPSA = 83.63 Ų; LogP = 0.0474; H-bond donors = 2; H-bond acceptors = 4; rotatable bonds = 2; MW = 186.21 g/mol |
| Quantified Difference | ΔTPSA = −20.23 Ų (−24.2%); ΔLogP = −0.912; ΔMW = −30.03 g/mol (−16.1%); ΔH-bond donors = −1; ΔH-bond acceptors = −1; Δrotatable bonds = −1 |
| Conditions | Predicted/calculated physicochemical properties from vendor technical datasheets (Leyan) and Chemsrc database |
Why This Matters
A TPSA reduction of >20 Ų is associated with improved passive membrane permeability in drug discovery programs, making this compound a more favorable starting scaffold for orally bioavailable peptidomimetics than the native dipeptide.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005; 2(4): 541–553. (TPSA < 60–70 Ų associated with CNS penetration). View Source
